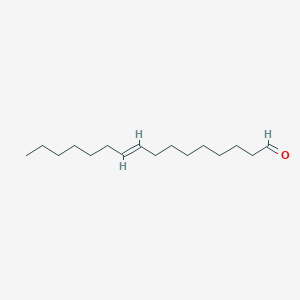
9-Hexadecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-hexadecenal is a fatty aldehyde.
Aplicaciones Científicas De Investigación
Antifungal Properties
Inhibition of Aspergillus fumigatus
Recent studies have highlighted the potential of cis-9-hexadecenal as an effective antifungal agent against Aspergillus fumigatus, a pathogen responsible for serious pulmonary infections. Research demonstrated that at a minimum effective concentration of 0.293 mM, cis-9-hexadecenal significantly reduced melanin biosynthesis in A. fumigatus by 91% and decreased hydrophobicity by 59% .
Table 1: Effects of cis-9-Hexadecenal on A. fumigatus
| Parameter | Control (without treatment) | Treatment (0.293 mM) | Percentage Change |
|---|---|---|---|
| Melanin Content | 100% | 9% | -91% |
| Hydrophobicity | 100% | 41% | -59% |
The study also involved electron microscopy, which showed altered surface structures of the conidia post-treatment, indicating a demelanization effect that could enhance the efficacy of antifungal treatments .
Insect Behavior Modulation
Trail Pheromone in Argentine Ants
Cis-9-hexadecenal has been identified as a significant component of trail pheromones in Argentine ants (Iridomyrmex humilis). Laboratory bioassays demonstrated that this compound elicited strong trail-following behavior among ant workers, indicating its role in communication and foraging behavior .
Table 2: Trail Following Behavior of Argentine Ants
| Concentration (ng/cm) | Trail Following Response (%) |
|---|---|
| 0.2 | Insignificant |
| 2.0 | Significant |
At higher concentrations, specifically at 2.0 ng/cm, ants exhibited a marked preference for trails treated with cis-9-hexadecenal over control trails .
Potential Therapeutic Applications
Medicinal Prospects
The non-toxicity of cis-9-hexadecenal to normal human lung epithelial cells up to concentrations of 0.62 mg/ml suggests its potential as a therapeutic agent for conditions associated with A. fumigatus infections . The compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties that warrant further investigation for medicinal applications.
Case Study 1: Antimelanogenic Activity
A study focused on the antimelanogenic properties of cis-9-hexadecenal revealed its potential to inhibit melanin production in fungal pathogens, which could lead to novel antifungal therapies targeting melanin biosynthesis pathways .
Case Study 2: Insect Communication
Research on Argentine ants indicated that synthetic versions of cis-9-hexadecenal could be utilized in pest control strategies by disrupting natural trail pheromone communication among ant colonies .
Propiedades
Fórmula molecular |
C16H30O |
|---|---|
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
(E)-hexadec-9-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,16H,2-6,9-15H2,1H3/b8-7+ |
Clave InChI |
QFPVVMKZTVQDTL-BQYQJAHWSA-N |
SMILES |
CCCCCCC=CCCCCCCCC=O |
SMILES isomérico |
CCCCCC/C=C/CCCCCCCC=O |
SMILES canónico |
CCCCCCC=CCCCCCCCC=O |
Sinónimos |
(Z)-9-hexadecenal 9-hexadecenal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















